molecular formula C14H12ClNOS B590352 4-Oxo Ticlopidine-d4 CAS No. 1330236-13-9

4-Oxo Ticlopidine-d4

Cat. No.: B590352
CAS No.: 1330236-13-9
M. Wt: 281.79
InChI Key: KQQBLQBNIVSMLU-RHQRLBAQSA-N
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Description

4-Oxo Ticlopidine-d4 is a deuterium-labeled analog of a key oxidative metabolite of Ticlopidine, serving as an essential internal standard in advanced pharmaceutical research . Ticlopidine is a thienopyridine-class antiplatelet drug that functions as a prodrug; after oral administration, it undergoes extensive hepatic metabolism to form active derivatives that irreversibly antagonize the P2Y 12 subtype of the ADP receptor on platelet membranes . This inhibition blocks the ADP-dependent activation of the glycoprotein GPIIb/IIIa complex, which is the final common pathway for fibrinogen-mediated platelet aggregation, thereby reducing the risk of thrombotic events . The primary research application of this compound is in quantitative bioanalytical method development, specifically for use in LC-MS and GC-MS assays. Its identical chemical structure to the endogenous metabolite, apart from the stable deuterium labels, allows for precise and accurate quantification of 4-Oxo Ticlopidine in complex biological matrices like plasma and urine . By utilizing this stable isotope-labeled standard, researchers can conduct sophisticated pharmacokinetic and ADME (Absorption, Distribution, Metabolism, and Excretion) studies to elucidate the metabolic fate of Ticlopidine, understand inter-individual variability in its activation, and investigate potential drug-drug interactions . Furthermore, as a defined metabolite, 4-Oxo Ticlopidine itself is an important reference compound for profiling the impurity and degradation pathways of the Ticlopidine active pharmaceutical ingredient (API), ensuring quality control during drug development and formulation .

Properties

CAS No.

1330236-13-9

Molecular Formula

C14H12ClNOS

Molecular Weight

281.79

IUPAC Name

5-[(2-chloro-3,4,5,6-tetradeuteriophenyl)methyl]-6,7-dihydrothieno[3,2-c]pyridin-4-one

InChI

InChI=1S/C14H12ClNOS/c15-12-4-2-1-3-10(12)9-16-7-5-13-11(14(16)17)6-8-18-13/h1-4,6,8H,5,7,9H2/i1D,2D,3D,4D

InChI Key

KQQBLQBNIVSMLU-RHQRLBAQSA-N

SMILES

C1CN(C(=O)C2=C1SC=C2)CC3=CC=CC=C3Cl

Synonyms

5-[(2-Chlorophenyl-d4)methyl]-6,7-dihydro-thieno[3,2-c]pyridin-4(5H)-one; 

Origin of Product

United States

Synthetic Chemistry of 4 Oxo Ticlopidine D4

Strategies for Deuterium (B1214612) Incorporation into Thienopyridine Scaffolds

The introduction of deuterium into the thienopyridine scaffold, the core structure of Ticlopidine (B1205844) and its metabolites, can be achieved through various synthetic methodologies. These strategies are often designed to be efficient and site-selective, ensuring the deuterium label is placed at the desired position.

Common approaches for deuterium incorporation into heterocyclic compounds include:

Metal-Catalyzed Hydrogen Isotope Exchange (HIE): This is a widely used method for introducing deuterium into organic molecules. Transition metal catalysts, such as iridium, rhodium, and palladium, can facilitate the exchange of hydrogen atoms with deuterium from a deuterium source like deuterium gas (D₂) or heavy water (D₂O). The choice of catalyst and reaction conditions can allow for selective deuteration at specific C-H bonds, including those on the piperidine (B6355638) ring of the thienopyridine core.

Use of Deuterated Reagents: Incorporating deuterium can be achieved by using deuterated starting materials or reagents in the synthetic pathway. For instance, the reduction of a suitable precursor with a deuterium source like sodium borodeuteride (NaBD₄) can introduce deuterium atoms. Similarly, deuterated building blocks can be used in the construction of the thienopyridine ring system.

Acid- or Base-Catalyzed Exchange: In some cases, acidic or basic conditions can promote the exchange of protons with deuterium from a deuterated solvent. Protons adjacent to carbonyl groups or other activating functional groups are particularly susceptible to this type of exchange.

The selection of a particular strategy depends on the desired position of the deuterium label, the stability of the substrate to the reaction conditions, and the availability of deuterated starting materials.

Chemical Synthesis Approaches for 4-Oxo Ticlopidine and its Deuterated Analog

4-Oxo Ticlopidine is a known metabolite of Ticlopidine, formed by the oxidation of the piperidine ring. While specific literature detailing the synthesis of 4-Oxo Ticlopidine-d4 is scarce, its preparation can be envisioned through a multi-step chemical synthesis.

A plausible synthetic route would likely involve the synthesis of the non-deuterated 4-Oxo Ticlopidine, followed by a targeted deuteration step, or the incorporation of deuterium earlier in the synthesis.

Synthesis of the Thienopyridine Core: A common starting point for the synthesis of Ticlopidine and its analogs is the construction of the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387) core. This can be achieved through various methods, often starting from thiophene (B33073) derivatives. One approach involves the reaction of 2-thienylethylamine with formaldehyde (B43269) and a suitable acid to facilitate cyclization.

Introduction of the Chlorobenzyl Group: The 2-chlorobenzyl group is typically introduced via N-alkylation of the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core using 2-chlorobenzyl chloride.

Formation of the 4-Oxo Moiety and Deuteration: The key challenge lies in the selective oxidation of the piperidine ring at the 4-position and the incorporation of deuterium at this site.

Oxidation followed by H/D Exchange: One strategy would be to first synthesize 4-Oxo Ticlopidine and then introduce deuterium via a base-catalyzed hydrogen-deuterium exchange. The protons alpha to the carbonyl group at the 4-position would be acidic enough to undergo exchange with a deuterium source like D₂O in the presence of a base.

Synthesis from a Deuterated Precursor: Alternatively, a deuterated precursor could be used. For example, a deuterated piperidone derivative could be employed in the construction of the heterocyclic ring system, which would then be elaborated to form this compound.

The synthesis of deuterated analogs of the related drug, clopidogrel, has been reported, demonstrating the feasibility of incorporating deuterium into the thienopyridine scaffold. These syntheses often utilize deuterated building blocks to achieve the desired labeling pattern.

Biocatalytic Routes for Site-Specific Isotopic Labeling of Metabolites

Biocatalysis offers a powerful and highly selective alternative to traditional chemical synthesis for the preparation of drug metabolites and their isotopically labeled analogs. Enzymes, particularly from the cytochrome P450 (CYP) superfamily, are often responsible for the in vivo metabolism of drugs, including the oxidation of Ticlopidine to 4-Oxo Ticlopidine.

Harnessing these enzymatic reactions in vitro can provide a direct route to the desired metabolite.

Whole-Cell Biotransformation: This approach utilizes microorganisms that express the desired enzymes. The substrate (Ticlopidine) is incubated with the whole-cell system, and the desired oxidized product is then isolated.

Isolated Enzyme Systems: Alternatively, purified enzymes can be used. This provides a cleaner reaction system but may require the addition of cofactors and careful control of reaction conditions. Cytochrome P450 enzymes, known to be involved in Ticlopidine metabolism, could be employed for the specific oxidation at the 4-position of the piperidine ring.

For the preparation of this compound, a biocatalytic approach could involve:

Enzymatic oxidation of deuterated Ticlopidine: If a deuterated version of Ticlopidine is available, it could be used as a substrate for a suitable enzyme system to produce this compound.

Enzymatic reaction in a deuterated medium: Performing the enzymatic oxidation in a deuterated buffer system could potentially lead to the incorporation of deuterium, although the efficiency and specificity of this approach would need to be carefully evaluated.

Recent advances in enzyme engineering and the discovery of novel biocatalysts are expanding the toolkit for the site-specific isotopic labeling of complex molecules. For example, transaminases have been successfully used for the efficient generation of deuterium and tritium-labeled chiral amines from ketone substrates, highlighting the potential of biocatalysis in this field.

Methodologies for Ensuring Isotopic Enrichment and Purity

Following the synthesis of an isotopically labeled compound, it is crucial to determine its isotopic enrichment and chemical purity. Several analytical techniques are employed for this purpose, providing detailed information about the extent and location of deuterium incorporation.

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is a primary tool for determining isotopic enrichment. By analyzing the mass-to-charge ratio (m/z) of the molecular ion, the relative abundance of the deuterated and non-deuterated species can be quantified. Time-of-flight (TOF) and isotope ratio mass spectrometry (IRMS) are particularly well-suited for this analysis due to their high mass accuracy and resolution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is invaluable for confirming the position of the deuterium label and assessing isotopic purity.

Proton NMR (¹H NMR): The absence or reduction in the intensity of a proton signal at a specific chemical shift indicates the replacement of a hydrogen atom with deuterium.

Deuterium NMR (²H NMR): This technique directly detects the deuterium nuclei, providing a definitive confirmation of the label's presence and its chemical environment.

The combination of MS and NMR data provides a comprehensive characterization of the synthesized deuterated compound.

Below is a table summarizing the key analytical techniques and the information they provide:

Analytical TechniqueInformation ProvidedKey Advantages
High-Resolution Mass Spectrometry (HR-MS) Determines isotopic enrichment by measuring the relative abundance of isotopologues.High sensitivity and mass accuracy.
Time-of-Flight Mass Spectrometry (TOF-MS) Provides high-resolution mass data for accurate mass determination and isotopic pattern analysis.Excellent mass resolution and accuracy.
Isotope Ratio Mass Spectrometry (IRMS) Precisely measures the ratio of stable isotopes.Very high precision for isotope ratio measurements.
Proton Nuclear Magnetic Resonance (¹H NMR) Confirms the position of deuterium by observing the disappearance or reduction of proton signals.Provides structural information and site of labeling.
Deuterium Nuclear Magnetic Resonance (²H NMR) Directly detects deuterium atoms, confirming their presence and chemical environment.Unambiguous detection of the deuterium label.

Advanced Analytical Methodologies Utilizing 4 Oxo Ticlopidine D4

Role as an Internal Standard in Quantitative Bioanalysis by Mass Spectrometry

In quantitative bioanalysis, an internal standard (IS) is a compound added in a constant amount to all samples, including calibration standards and quality control samples. wuxiapptec.com The purpose of the IS is to correct for the variability inherent in sample preparation and analysis. wuxiapptec.com 4-Oxo Ticlopidine-d4 is an ideal internal standard for the quantification of 4-Oxo Ticlopidine (B1205844) and other related metabolites. As a stable isotope-labeled internal standard (SIL-IS), it shares nearly identical chemical and physical properties with the analyte of interest. wuxiapptec.comtandfonline.com This similarity ensures that the IS and the analyte behave consistently during extraction, chromatography, and ionization, thereby enabling more accurate and precise quantification. wuxiapptec.com

Biological samples, such as those from in vitro metabolism studies using liver microsomes, are complex mixtures containing numerous endogenous components. kcasbio.com These components can interfere with the ionization of the target analyte in the mass spectrometer's ion source, a phenomenon known as the matrix effect. tandfonline.comkcasbio.com Matrix effects can lead to either ion suppression or enhancement, causing a decrease or increase in the analyte's signal, respectively, which can significantly compromise the accuracy of quantification. tandfonline.com

The use of a SIL-IS like this compound is the preferred method to compensate for these matrix effects. wuxiapptec.comtandfonline.com Because this compound has nearly identical physicochemical properties to the unlabeled analyte, it experiences the same degree of ion suppression or enhancement. wuxiapptec.comresearchgate.net By calculating the ratio of the analyte's response to the internal standard's response, the variability caused by matrix effects is effectively normalized. wuxiapptec.com For this compensation to be most effective, the SIL-IS should co-elute with the analyte during chromatographic separation. wuxiapptec.comkcasbio.com While significant deuterium (B1214612) labeling can sometimes cause a slight shift in retention time, a mass difference of at least 3 to 4 daltons, as in this compound, is generally recommended to prevent isotopic crosstalk while maintaining similar chromatographic behavior. wuxiapptec.comtandfonline.com

The primary goal of quantitative bioanalysis is to obtain accurate and precise measurements of an analyte's concentration. The use of a SIL-IS like this compound is considered the gold standard for achieving this in LC-MS/MS assays. kcasbio.comscispace.com Accuracy refers to how close the measured value is to the true value, while precision reflects the reproducibility of the measurement. fda.gov

This compound helps to improve both accuracy and precision by accounting for variations that can occur at multiple stages of the analytical process. wuxiapptec.com This includes any loss of analyte during sample extraction and potential fluctuations in instrument performance, such as injection volume and ionization efficiency. scispace.com By normalizing the analyte's signal to that of the co-eluting SIL-IS, the analyte-to-IS response ratio remains constant even if the absolute signals fluctuate. wuxiapptec.comresearchgate.net This normalization significantly enhances the reliability of the quantification, leading to more robust and trustworthy data for characterizing the metabolic fate of thienopyridine compounds. kcasbio.comnih.gov

Development and Optimization of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocols

The development of a selective and sensitive LC-MS/MS method is crucial for the reliable quantification of drug metabolites. This involves the careful optimization of both the chromatographic separation and the mass spectrometric detection parameters.

Liquid chromatography is employed to separate the metabolites of interest from the complex biological matrix and from each other prior to detection by mass spectrometry. omicsonline.org For thienopyridine metabolites, including 4-Oxo Ticlopidine, reversed-phase high-performance liquid chromatography (RP-HPLC) is a commonly used technique. nih.govresearchgate.net

The separation is typically achieved on a C18 analytical column. nih.govresearchgate.netresearchgate.net The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer containing a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency. nih.govnih.govthieme-connect.com A gradient elution, where the proportion of the organic solvent is increased over time, is often utilized to effectively separate metabolites with varying polarities within a reasonable run time. nih.gov The goal is to achieve chromatographic resolution between the analyte, its metabolites, and the internal standard, as well as from any interfering matrix components. academie-sciences.fr

Example Chromatographic Conditions for Thienopyridine Metabolite Analysis
ParameterConditionReference
ColumnReversed-Phase C18 (e.g., 150 mm x 2.0 mm, 5 µm) nih.govthieme-connect.com
Mobile Phase A0.1% Formic Acid in Water or 10 mM Ammonium Acetate nih.govthieme-connect.com
Mobile Phase BAcetonitrile or Methanol nih.govresearchgate.net
Flow Rate0.4 - 1.0 mL/min nih.govresearchgate.net
ElutionGradient or Isocratic nih.govnih.gov

Tandem mass spectrometry (MS/MS) provides the high selectivity and sensitivity required for quantifying low-level metabolites in complex matrices. unodc.org Electrospray ionization (ESI) is a common ionization strategy for thienopyridine metabolites, typically operated in the positive ion mode, which generates protonated molecular ions [M+H]⁺. nih.govthieme-connect.com

For quantitative analysis, the mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. psu.edu In this mode, a specific precursor ion (e.g., the [M+H]⁺ ion of 4-Oxo Ticlopidine) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is then monitored by the third quadrupole (Q3). psu.eduuqam.ca The precursor-to-product ion transition is highly specific to the analyte, minimizing interference and enhancing sensitivity. researchgate.net The MRM transitions for both the analyte (4-Oxo Ticlopidine) and the internal standard (this compound) are monitored. The deuterated standard will have a precursor ion with a mass-to-charge ratio (m/z) that is 4 units higher than the analyte, while the fragmentation pattern often results in common or shifted product ions. researchgate.net

Illustrative Mass Spectrometric Parameters for 4-Oxo Ticlopidine and its d4-Internal Standard
CompoundIonization ModePrecursor Ion (Q1) [M+H]⁺ (m/z)Product Ion (Q3) (m/z)Reference
4-Oxo TiclopidinePositive ESI280.0125.0 psu.edu
This compound (IS)Positive ESI284.0129.0 scirp.org

Note: The exact m/z values can vary slightly based on instrumentation and specific metabolite structure. The values presented are illustrative based on known fragmentation patterns of similar thienopyridine metabolites.

Rigorous Validation of Analytical Methods for Metabolite Analysis

Before an analytical method can be used for sample analysis in regulated studies, it must undergo a rigorous validation process to demonstrate that it is suitable for its intended purpose. fda.govich.orgeuropa.eu This validation is performed according to guidelines set by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). kcasbio.comfda.govfda.gov

The full validation of a bioanalytical method involves assessing several key parameters: ich.orgpmda.go.jp

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites, impurities, and matrix components. fda.govpmda.go.jp

Linearity and Range: The concentration range over which the method is accurate, precise, and linear. A calibration curve is generated by plotting the analyte/IS response ratio against the analyte concentration, and a linear regression model is applied. researchgate.netwisdomlib.org

Accuracy and Precision: The accuracy of the method is determined by comparing the measured concentration to the nominal concentration, while precision measures the closeness of repeated measurements. wisdomlib.org These are typically evaluated at multiple concentration levels, including the lower limit of quantification (LLOQ), low, medium, and high-quality control (QC) samples. pmda.go.jp

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. pmda.go.jp

Recovery: The efficiency of the extraction procedure in removing the analyte from the biological matrix. fda.gov

Matrix Effect: Assessed to ensure that the matrix does not interfere with the quantification. pmda.go.jpwisdomlib.org

Stability: The stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw cycles, short-term bench-top stability, long-term storage). sci-hub.se

Typical Acceptance Criteria for Bioanalytical Method Validation (Chromatographic Methods)
Validation ParameterAcceptance CriteriaReference
Linearity (Correlation Coefficient, r²)≥ 0.99 thieme-connect.com
Accuracy (Mean)Within ±15% of nominal value (±20% at LLOQ) nih.gov
Precision (CV%)≤ 15% (≤ 20% at LLOQ) nih.gov
SelectivityNo significant interference at the retention time of the analyte and IS. pmda.go.jp
StabilityAnalyte concentration within ±15% of nominal concentration. sci-hub.se

The successful validation of the analytical method, which relies on the proper use of internal standards like this compound, ensures the generation of high-quality, reliable data for crucial pharmacokinetic and metabolic assessments. europa.eu

Assessment of Specificity and Selectivity in Preclinical Matrices

In bioanalytical method development, specificity is the ability of the assay to differentiate and quantify the analyte in the presence of other components in the sample, while selectivity refers to the ability to detect the analyte and the internal standard without interference from endogenous matrix components. When using this compound as an internal standard for its non-deuterated counterpart, the primary goal is to ensure that no endogenous materials or other metabolites in preclinical matrices, such as plasma, urine, or tissue homogenates, interfere with the detection of either the analyte or the IS.

The assessment process typically involves analyzing multiple batches of blank matrix from different sources to check for interfering peaks at the specific retention times and mass-to-charge (m/z) transitions of the analyte and this compound. Chromatographic separation is optimized to resolve the analyte from any potential interferences. The use of a stable isotope-labeled internal standard like this compound is highly advantageous because its chemical and physical properties are nearly identical to the analyte. This ensures it co-elutes and experiences similar matrix effects and ionization suppression or enhancement, providing reliable correction for analytical variability. Analytical methods are validated to show that analyte peaks are well-separated from endogenous matrix peaks, ensuring acceptable selectivity. mdpi-res.com

Table 1: Representative Specificity and Selectivity Assessment in Preclinical Plasma This table illustrates typical criteria for validating method selectivity using an internal standard like this compound. The data is representative of standards in the field.

Parameter Test Acceptance Criteria Typical Result
Selectivity Analysis of blank plasma from ≥ 6 individual sources. Response at the retention time of the analyte should be < 20% of the Lower Limit of Quantification (LLOQ). No significant interfering peaks observed.
Internal Standard Interference Analysis of blank plasma spiked only with the analyte. Response at the retention time of the IS should be < 5% of the mean IS response in calibration standards. No interference at the IS retention time.

| Analyte Interference | Analysis of blank plasma spiked only with the IS. | Response at the retention time of the analyte should be < 20% of the LLOQ. | No interference at the analyte retention time. |

Evaluation of Linearity, Sensitivity, and Reproducibility

The performance of a quantitative bioanalytical method is defined by its linearity, sensitivity, and reproducibility. This compound is instrumental in establishing these parameters with high confidence.

Linearity: The method's linearity is assessed by preparing a series of calibration standards over a specific concentration range in the biological matrix. The response ratio (analyte peak area / IS peak area) is plotted against the nominal concentration, and a linear regression is applied. The use of a deuterated internal standard like this compound helps to correct for variability, typically resulting in a high correlation coefficient (r² ≥ 0.99). scirp.org

Sensitivity: The sensitivity of the method is determined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. mdpi-res.com For thienopyridine metabolites, LLOQ values in the low ng/mL or even pg/mL range are often achieved, which is crucial for capturing the full pharmacokinetic profile. researchgate.net

Reproducibility: This is evaluated through intra-day and inter-day precision and accuracy assessments. Quality control (QC) samples at multiple concentration levels (low, medium, and high) are analyzed in replicate on the same day (intra-day) and on different days (inter-day). The precision, measured as the percent coefficient of variation (%CV), and accuracy, measured as the percent deviation from the nominal value (%DEV), must fall within established regulatory limits, typically ±15% (or ±20% at the LLOQ). scirp.orgresearchgate.net

Table 2: Illustrative Performance Characteristics of an LC-MS/MS Method Using a Deuterated Internal Standard This table presents typical validation results for linearity, sensitivity, and reproducibility for methods analogous to those using this compound.

Parameter Specification Typical Result Reference
Linearity Range Concentration range for calibration curve 25 - 3000 ng/mL scirp.org
Correlation Coefficient (r²) Measure of linearity ≥ 0.999 scirp.org
Sensitivity (LLOQ) Lowest quantifiable concentration 10 pg/mL - 25 ng/mL scirp.orgresearchgate.net
Intra-day Precision (%CV) Reproducibility within a single day < 10% scirp.orgresearchgate.net
Inter-day Precision (%CV) Reproducibility between different days < 10% scirp.orgresearchgate.net
Intra-day Accuracy (%DEV) Trueness within a single day Within ±12% scirp.orgresearchgate.net

| Inter-day Accuracy (%DEV) | Trueness between different days | Within ±12% | scirp.orgresearchgate.net |

Considerations for Stability in Analytical Contexts

The stability of both the analyte and the internal standard in the biological matrix and throughout the analytical process is a critical parameter that must be thoroughly investigated. The use of this compound as an internal standard assumes that it degrades at the same rate as the non-deuterated analyte, thereby providing accurate correction. Stability experiments are designed to mimic the conditions that samples may encounter during collection, processing, storage, and analysis.

Key stability assessments include:

Freeze-Thaw Stability: Evaluates the stability after multiple cycles of freezing and thawing.

Short-Term (Bench-Top) Stability: Assesses stability at room temperature for a period that reflects the sample handling time. researchgate.net

Long-Term Stability: Determines stability in the frozen state over an extended period.

Autosampler Stability: Confirms stability in the processed sample extract while it awaits injection in the autosampler.

In each stability test, the measured concentrations of QC samples are compared to their nominal values, and the deviation must be within acceptable limits (typically ±15%). In vitro studies in matrices like liver microsomes are also conducted to understand metabolic stability, which can inform sample handling procedures. science.govymaws.com The proven stability of this compound under these varied conditions ensures the integrity and reliability of the quantitative data generated. researchgate.net

Integration with High-Resolution Mass Spectrometry for Comprehensive Profiling

While tandem mass spectrometry (MS/MS) on triple quadrupole instruments is the gold standard for quantification, its integration with high-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap systems, offers significant advantages for comprehensive metabolite profiling. oulu.fi The use of this compound as an internal standard in HRMS workflows provides a reliable anchor for both retention time alignment and relative quantification.

HRMS provides high mass accuracy (typically < 5 ppm) and resolution, enabling the differentiation of compounds with very similar masses. uqam.ca This is particularly valuable in metabolite identification, where it can distinguish an analyte from an isobaric interference—a compound with the same nominal mass but a different elemental composition. This capability allows for untargeted or semi-targeted screening of metabolites in complex preclinical matrices. nih.gov

In this context, this compound serves multiple purposes:

Retention Time Lock: It provides a constant reference point in the chromatogram, correcting for shifts in retention time between runs.

Mass Accuracy Correction: The known exact mass of the deuterated standard can be used to correct for any mass drift in the HRMS instrument during an analytical batch.

Qualitative Flagging: The known isotopic shift (+4 Da) between this compound and its corresponding analyte helps in developing data processing algorithms to specifically search for and identify other deuterated metabolites.

Semi-Quantification: In the absence of authentic standards for novel metabolites, the response of the internal standard can be used for a semi-quantitative estimation of their concentrations.

This integration of a stable isotope-labeled standard with HRMS facilitates a more thorough understanding of the metabolic fate of a drug by combining confident quantification of known metabolites with the detection and putative identification of unknown metabolites. oulu.fiuqam.ca

Enzymatic and Preclinical Metabolic Fate Investigations of 4 Oxo Ticlopidine

In Vitro Biotransformation Pathways of Ticlopidine (B1205844) Leading to 4-Oxo Ticlopidine

The journey of ticlopidine's transformation in the body begins with its conversion to 2-oxo-ticlopidine. This initial step is a critical gateway to the formation of its pharmacologically active metabolites. nih.govthoracickey.com In vitro studies utilizing human liver microsomes have been instrumental in elucidating this pathway. The formation of 2-oxo-ticlopidine is dependent on the presence of NADPH, indicating a cytochrome P450 (CYP)-mediated reaction. psu.edupharmgkb.org

Following its formation, 2-oxo-ticlopidine undergoes further metabolism. One of the significant pathways involves the opening of the thiophene (B33073) ring, which can lead to the formation of a novel metabolite characterized by a thioketone group and a carboxylic acid moiety. This transformation has been observed in incubations with both rat liver microsomes and rat liver S9 fractions. nih.gov The process highlights the intricate series of oxidative reactions that ticlopidine undergoes.

Identification and Characterization of Cytochrome P450 Isoforms and Other Enzymes Involved in Formation

A multitude of cytochrome P450 isoforms are implicated in the metabolic activation of ticlopidine. The initial conversion of ticlopidine to 2-oxo-ticlopidine involves several CYP enzymes, including CYP1A2, CYP2B6, CYP2C19, and CYP2D6. psu.edupharmgkb.org Notably, CYP2C19 and CYP2B6 have been suggested as key contributors to this transformation in the liver. thoracickey.comwikipedia.org

The subsequent conversion of 2-oxo-ticlopidine to its thiol metabolites is a two-pronged process involving both microsomal and plasma enzymes. In human liver microsomes, the formation of two isomeric thiol metabolites, designated M1 and M2, has been observed. psu.edupharmgkb.org The formation of M2, a pharmacologically active thiol metabolite with an exocyclic double bond, is an NADPH-dependent process mediated by multiple CYP isoforms, with CYP2B6 showing the highest contribution. psu.edupharmgkb.org

In contrast, the formation of the M1 isomer, where the double bond is in an endocyclic position within the piperidine (B6355638) ring, can occur in both microsomes and plasma. psu.edupharmgkb.org In plasma, this conversion is significantly enhanced by calcium and is inhibited by EDTA, suggesting the involvement of an esterase. psu.edupharmgkb.org Further investigations have confirmed that paraoxonase 1 (PON1) in the plasma and carboxylesterase 1 (CES1) in the liver are responsible for the formation of the M1 isomer. psu.edupharmgkb.orguni-freiburg.de

The complexity of ticlopidine metabolism is further underscored by the fact that the thiophene moiety of ticlopidine is primarily oxidized by CYP2C19, leading to the formation of reactive electrophilic metabolites like thiophene S-oxide. researchgate.net This reactivity can lead to the inactivation of CYP2C19 itself. researchgate.netacs.org

Table 1: Enzymes Involved in the Metabolism of Ticlopidine

Metabolic StepInvolved EnzymesLocation
Ticlopidine → 2-Oxo-TiclopidineCYP1A2, CYP2B6, CYP2C19, CYP2D6Liver Microsomes
2-Oxo-Ticlopidine → Thiol Metabolite (M2)CYP2B6 (major), other CYP isoformsLiver Microsomes
2-Oxo-Ticlopidine → Thiol Metabolite (M1)Paraoxonase 1 (PON1)Plasma
2-Oxo-Ticlopidine → Thiol Metabolite (M1)Carboxylesterase 1 (CES1)Liver

Mechanistic Elucidation of Oxidation Processes in Non-Human Biological Systems

Investigations in non-human biological systems, particularly using rat models, have provided significant insights into the oxidative metabolism of ticlopidine. In vitro incubation of ticlopidine with rat liver S9 fractions has demonstrated the formation of multiple metabolites, including 2-oxo-ticlopidine. nih.govresearchgate.net

A key finding from studies with rat liver microsomes is the identification of a novel thiophene ring-opened metabolite. This metabolite, which possesses a thioketone group and a carboxylic acid moiety, is formed from 2-oxo-ticlopidine. nih.gov This discovery highlights a significant oxidative cleavage pathway for the thiolactone intermediate.

Furthermore, research indicates that the oxidative cleavage of the CO−S bond in thiolactone metabolites of ticlopidine by rat and human liver microsomes proceeds through the formation of reactive sulfenic acid intermediates. acs.org These unstable intermediates can be trapped, providing evidence for this mechanistic pathway. acs.org The formation of these sulfenic acids is dependent on monooxygenases and can be inhibited by microsomal cytochrome P450 inhibitors. acs.org

In addition to the thiophene ring, the tetrahydropyridine (B1245486) moiety of ticlopidine is also susceptible to oxidation. Studies have shown a 2-electron and a 4-electron oxidation of this part of the molecule, leading to the formation of dihydrothienopyridinium and thienopyridinium metabolites. researchgate.net

Comparative Metabolism of Ticlopidine and its Metabolites in Preclinical Models

Comparative studies of ticlopidine metabolism in different preclinical models have revealed both similarities and differences in the metabolic pathways. In vitro studies using reconstituted rabbit cytochrome P450 2B4 (CYP2B4) and human CYP2B6 have shown that both enzymes produce the same set of six metabolites from ticlopidine: 7-hydroxyticlopidine, 2-oxoticlopidine, two thienopyridinium metabolites, ticlopidine N-oxide, and ticlopidine S-oxide dimer. nih.gov

However, the relative abundance of these metabolites differs between the two enzymes. CYP2B6 produces significantly higher amounts of 7-hydroxyticlopidine and the ticlopidine S-oxide dimer, suggesting a greater propensity for the thiophene ring of ticlopidine to be oriented towards the heme in this enzyme. nih.gov Conversely, CYP2B4 generates more of the thienopyridinium and N-oxide metabolites. nih.gov

In vivo studies in rats have been crucial in identifying the major biliary metabolite of ticlopidine as a glutathione (B108866) (GSH) conjugate of ticlopidine S-oxide. nih.gov This finding indicates that a significant portion of the drug undergoes the formation of reactive intermediates that are then conjugated with GSH for elimination. nih.gov This pathway, involving S-oxidation of the thiophene ring, is a principal route of metabolism in rats. researchgate.net

Applications of Deuterated Analogs in Mechanistic Drug Metabolism Studies

Isotopic Tracing for Unraveling Metabolic Pathways and Fluxes

Isotopic tracing is a powerful technique that allows researchers to follow the journey of a molecule through complex biochemical networks. mdpi.comnih.gov By introducing a "labeled" substrate containing a stable isotope like deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), scientists can track the atoms of the substrate as they are incorporated into various downstream metabolites. mdpi.comcreative-proteomics.com This method provides unparalleled insights into the metabolic wiring of cells, revealing which pathways are active and how they are interconnected. nih.govacs.org

Unlike untargeted metabolomics which provides a static snapshot, isotopic tracing offers a dynamic view of metabolic processes, answering questions about the origin and fate of specific metabolites. bitesizebio.com In drug metabolism, administering a deuterated drug and analyzing samples over time with sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS) allows for the definitive identification of metabolic products, as they will contain the deuterium label. nih.govacs.org This helps to piece together the complete metabolic map of a drug, from parent compound to all its successive metabolites.

A key advantage of isotopic labeling is the ability to track the fate of specific atoms within a molecule as it undergoes enzymatic transformation. mdpi.comacs.org When a drug is metabolized, it can be oxidized, reduced, hydrolyzed, or conjugated at various sites. By strategically placing deuterium atoms at specific positions on the drug molecule, researchers can pinpoint the exact sites of metabolic attack.

If a metabolite is detected that has retained the deuterium label, it confirms that the labeled part of the molecule remained intact. Conversely, if a metabolic reaction involves the cleavage of a carbon-deuterium (C-D) bond, the deuterium will be lost. This provides direct evidence of the specific bond involved in the enzymatic reaction. This level of detail is crucial for elucidating the precise chemical transformations a drug undergoes, which is fundamental to understanding its biological activity and potential for generating reactive or toxic metabolites. acs.org

To understand how quickly a drug is metabolized, researchers use in vitro systems such as human liver microsomes, which contain a high concentration of drug-metabolizing enzymes like the Cytochrome P450 (CYP) superfamily. nih.gov In these experiments, a deuterated analog of a metabolite, such as 4-Oxo Ticlopidine-d4, serves as an ideal internal standard for quantitative analysis. caymanchem.com

A known, fixed amount of the deuterated standard is added to the biological sample before processing. During LC-MS analysis, the deuterated standard and the non-deuterated metabolite produced by the enzymes are separated and detected. Because the deuterated standard is chemically identical to the analyte and experiences similar effects during sample extraction and ionization, it can be used to accurately correct for any experimental variations. This allows for the precise quantification of the amount of metabolite formed over time, enabling the calculation of key metabolic parameters like the rate of metabolite formation and the intrinsic clearance (CLint) of the parent drug. nih.gov

Table 1: In Vitro Metabolic Stability of Enzalutamide (ENT) vs. its Deuterated Analog (d3-ENT) This table presents a comparison of the intrinsic clearance (CLint) and half-life (t1/2) of the non-deuterated drug Enzalutamide and its N-trideuteromethyl analog in different in vitro systems. The lower clearance and longer half-life of the deuterated version illustrate the impact of the kinetic isotope effect on metabolic rate.

SpeciesIn Vitro SystemParameterENT (Non-deuterated)d3-ENT (Deuterated)
Rat Liver MicrosomesCLint (μL/min/mg)16.39.4
t1/2 (min)42.573.7
Human Liver MicrosomesCLint (μL/min/mg)18.012.0
t1/2 (min)38.557.8

Data sourced from a study on the metabolism and pharmacokinetics of deuterated enzalutamide. nih.gov

Investigation of Kinetic Isotope Effects (KIEs) to Determine Rate-Limiting Steps and Reaction Mechanisms

The Deuterium Kinetic Isotope Effect (KIE) is a central principle in the use of deuterated compounds for mechanistic studies. portico.orgresearchgate.net This effect arises because the carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than a carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond, and reactions involving its cleavage proceed more slowly. informaticsjournals.co.in

In drug metabolism, many oxidative reactions catalyzed by CYP enzymes involve the abstraction of a hydrogen atom as the first and often rate-limiting step. nih.govnih.gov By replacing a hydrogen at a known metabolic "soft spot" with a deuterium, scientists can measure the impact on the reaction rate. nih.gov If deuteration significantly slows down the rate of metabolism (a KIE value, kH/kD, greater than 2), it provides strong evidence that C-H bond cleavage is the rate-determining step of that metabolic pathway. portico.org This information is invaluable for elucidating the precise mechanism of enzymatic reactions and for identifying which metabolic pathways are most important for a drug's clearance. researchgate.netnih.govnih.gov

Table 2: Examples of Deuterium Kinetic Isotope Effects in Drug Metabolism This table shows examples of the observed kinetic isotope effect (KIE) for different drugs when a metabolically labile hydrogen is replaced with deuterium. A KIE value significantly greater than 1 indicates that C-H bond cleavage is a rate-limiting step in the metabolic pathway.

Drug/CompoundMetabolic ReactionKIE (kH/kD)Significance
Morphine N-demethylation~2.0First reported KIE in P450-linked drug metabolism. portico.orgnih.gov
Enzalutamide N-demethylation1.5 - 1.7Moderate KIE leading to increased in vivo exposure. nih.gov
Nirmatrelvir Oxidative Metabolism~3.0Deuteration at the primary metabolic site improved microsomal stability three-fold. acs.org

Utilization in Understanding Metabolite Stability and Reactivity in Model Systems

The same KIE that allows for mechanistic investigation can be exploited to understand and improve the stability of drug molecules and their metabolites. informaticsjournals.co.injuniperpublishers.com If a drug is rapidly broken down at a specific site, leading to a short half-life and poor pharmacokinetic profile, deuterating that site can slow down its metabolism. nih.govresearchgate.net

Role in Developing Predictive Models for Drug Metabolism in Preclinical Contexts

Data gathered from studies using deuterated analogs are critical for building and refining predictive models of drug metabolism. bitesizebio.comportico.org These preclinical models aim to forecast the pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) behavior of a drug in humans, reducing the risk of failure in later clinical trials. nih.govassumption.edu

By using deuterated compounds to map metabolic pathways, identify rate-limiting steps (via KIE), and quantify metabolic stability, researchers can build a comprehensive picture of a drug's disposition. nih.gov For example, if in vitro studies with a deuterated analog show a significant KIE and a corresponding increase in metabolic stability, models can predict a longer half-life and lower clearance for the drug in vivo. nih.govjuniperpublishers.com This predictive power allows medicinal chemists to make more informed decisions, such as whether to pursue a "deuterium switch" strategy, where a known drug is intentionally deuterated to improve its therapeutic profile by altering its pharmacokinetics. nih.govtandfonline.com This approach has successfully led to the development and approval of deuterated drugs that offer clinical advantages over their non-deuterated predecessors. wikipedia.orgnih.gov

Future Research Directions and Methodological Innovations

Advancements in Stereoselective and Site-Specific Deuterium (B1214612) Labeling Synthesis

The precise placement of deuterium atoms within a molecule, known as stereoselective and site-specific labeling, is paramount for creating effective internal standards and metabolic probes. researchgate.netnih.gov Recent progress in synthetic organic chemistry has enabled more sophisticated and efficient methods for deuterium incorporation. researchgate.net These methods are moving beyond simple hydrogen-deuterium exchange to more controlled and directed approaches.

Key advancements include:

Catalytic Hydrogen Isotope Exchange (HIE): The use of transition metal catalysts, including iridium and ruthenium, has shown promise in facilitating the exchange of hydrogen for deuterium at specific molecular positions. europa.eu These methods are being refined to apply to a wider range of substrates, including complex drug molecules and peptides. europa.eu

Photocatalytic Deuteration: This emerging technique utilizes light to initiate the deuteration process, often under mild reaction conditions. researchgate.net It offers high site-selectivity, which is crucial for preparing precisely labeled compounds like 4-Oxo Ticlopidine-d4. nih.govresearchgate.net

Metal-Free Deuteration: To avoid potential metal contamination, researchers are exploring metal-free deuteration methods. nih.gov One such approach uses photoexcitation in a deuterated solvent to achieve selective deuterium labeling. nih.gov

These advancements are critical for producing highly pure and accurately labeled internal standards, which are essential for quantitative bioanalysis. researchgate.net The ability to synthesize specific isotopomers of drug metabolites allows for a more detailed investigation of metabolic pathways and the kinetic isotope effect. nih.govresearchgate.net For instance, selective deuteration can help stabilize chiral centers in molecules, preventing enantiomeric switching in vivo and allowing for a more accurate assessment of the activity of a specific stereoisomer. assumption.edu

Emerging Mass Spectrometry Technologies for Enhanced Metabolite Characterization

Mass spectrometry (MS) is a cornerstone of drug metabolite identification. nih.gov The continuous evolution of MS technology, particularly high-resolution mass spectrometry (HR-MS), has significantly enhanced the ability to detect and characterize metabolites, even those present at very low concentrations. nih.govnih.gov

Future directions in this area include:

Improved Data Acquisition and Mining: Modern HR-MS instruments offer advanced data acquisition methods that facilitate the identification of drug metabolites. nih.gov Techniques like mass defect filtering (MDF) and isotope pattern filtering can help distinguish drug-related components from complex biological matrices. nih.govacs.org

Integration of Ion Mobility Spectrometry (IMS): Coupling IMS with MS (IMS-MS) provides an additional dimension of separation based on the ion's size, shape, and charge. osti.gov This can help to resolve isomeric metabolites and reduce background noise, leading to more confident identifications. osti.gov

High-Throughput Platforms: The development of high-throughput MS-based platforms is enabling more rapid and comprehensive metabolite analysis. osti.gov While there is often a trade-off between throughput and metabolite coverage, emerging technologies aim to bridge this gap. osti.gov

These technologies are instrumental in profiling the full spectrum of metabolites, including reactive intermediates that may be responsible for adverse drug reactions. For example, HR-MS has been used to identify numerous ticlopidine (B1205844) conjugates in rat bile, many of which were previously unreported and are associated with bioactivation. dntb.gov.uauqam.ca The use of deuterated standards like this compound in conjunction with these advanced MS techniques allows for more accurate quantification and structural elucidation of metabolites. texilajournal.com

Integration of Deuterated Analogs with Advanced Spectroscopic Techniques (e.g., DMRS) for Metabolic Insights

While MS provides invaluable information on the identity and quantity of metabolites, other spectroscopic techniques can offer complementary insights into metabolic dynamics. Deuterium Magnetic Resonance Spectroscopy (DMRS), also known as Deuterium Metabolic Imaging (DMI), is a non-invasive technique that allows for the real-time tracking of deuterated compounds in vivo. researchgate.netplos.org

Key aspects of this integration include:

Non-Invasive Metabolic Flux Analysis: DMRS enables the non-invasive measurement of metabolic flux without the need for specialized equipment beyond a deuterium-compatible NMR or MRI system. researchgate.net By administering a deuterated substrate, researchers can monitor its conversion into various downstream metabolites over time. researchgate.netresearchgate.net

Low Background Signal: Due to the low natural abundance of deuterium (approximately 0.0115%), there is very little background signal in DMRS, allowing for the clear detection of exogenously administered deuterated compounds. researchgate.netnih.gov

Complementary to Other Imaging Modalities: DMRS can be used in conjunction with other imaging techniques, such as proton (¹H) MRI for anatomical localization, to provide a more complete picture of tissue biochemistry. nih.govoup.com

The integration of deuterated analogs like this compound with DMRS holds significant potential for understanding the spatial and temporal aspects of drug metabolism in living organisms. researchgate.net This approach can provide valuable information on how drugs and their metabolites are distributed and processed in different tissues, which is crucial for both efficacy and safety assessment. oup.com

Novel Applications in Preclinical Drug Discovery and Development Research

The use of deuterated compounds, including this compound, extends beyond their role as internal standards. They are increasingly being utilized as strategic tools throughout the preclinical drug discovery and development process.

Potential novel applications include:

Improving Pharmacokinetic Profiles: The "deuterium switch" approach involves replacing hydrogen with deuterium at sites of metabolic instability in a drug molecule. nih.gov This can slow down metabolism, leading to a more favorable pharmacokinetic profile, such as a longer half-life and reduced dosing frequency. nih.gov

Elucidating Drug-Drug Interactions: By using deuterated analogs, researchers can more accurately study the impact of co-administered drugs on the metabolism of a particular compound. This is especially important for drugs that are metabolized by polymorphic enzymes like CYP2C19, which is involved in the metabolism of ticlopidine. researchgate.net

Investigating Reactive Metabolite Formation: Deuterated compounds can be used to trace the formation of reactive metabolites and their subsequent binding to cellular macromolecules, which is often implicated in drug-induced toxicity. acs.org

The strategic incorporation of deuterium into drug candidates is becoming a more common practice in modern drug discovery. nih.gov As our understanding of the effects of deuteration on drug metabolism and disposition grows, so too will the innovative applications of compounds like this compound in the quest for safer and more effective medicines. googleapis.com

Q & A

Q. Q. How does the 4-oxo group modulate the compound’s interaction with P2Y12 receptors?

  • Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) with receptor crystal structures (PDB: 4NTJ). Compare binding free energies (ΔG) between this compound and analogs lacking the oxo group. Validate predictions via site-directed mutagenesis (e.g., Lys280Ala in P2Y12) and functional assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.